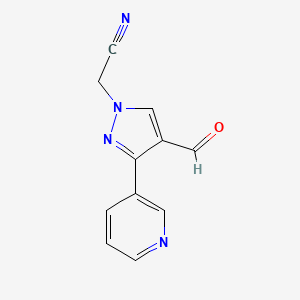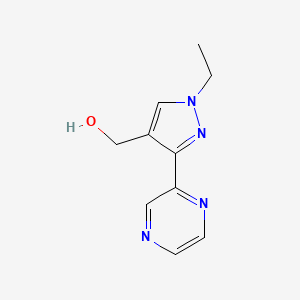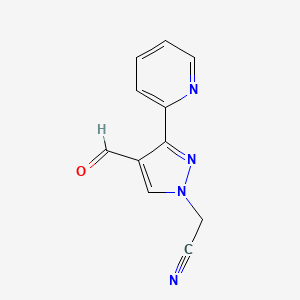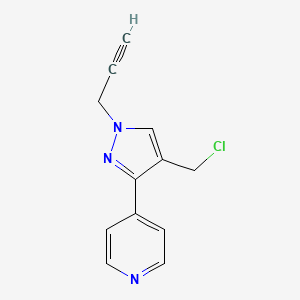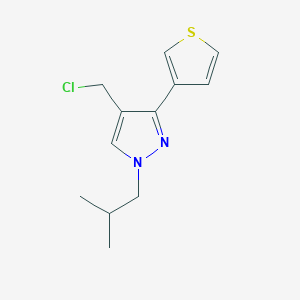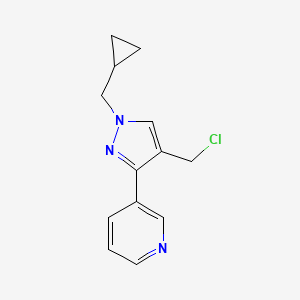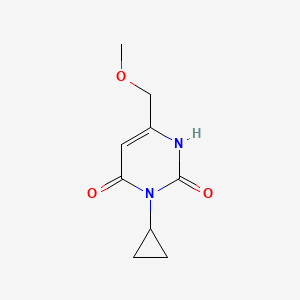
3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (hereafter referred to as 3-CMPT-2,4-dione) is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that makes it an interesting and potentially useful tool for studying biological processes.
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity
A study highlighted the synthesis of substituted 1,2,3,4-tetrahydropyrimidine derivatives, which have shown considerable in vitro anti-inflammatory activity. These compounds were synthesized through a novel procedure involving the reaction of urea and bis(methylthio)methylenemalononitrile, with a focus on the 6th position's active methylthio group substitution. The synthesized compounds, characterized by IR, 1H-NMR, MS, and elemental analysis, demonstrated potent anti-inflammatory activity, suggesting their potential as leads for anti-inflammatory drug development (Gondkar, Deshmukh, & Chaudhari, 2013).
Betalains: Chemistry and Biochemistry
Research on betalains, vacuolar pigments with a nitrogenous core structure closely related to tetrahydropyrimidines, delves into their variety, structures, and biological significance in plants. Betalains, comprising betacyanins (violet) and betaxanthins (yellow), offer insights into plant pigmentation, potential health benefits, and applications in food and cosmetics due to their antioxidative properties (Khan & Giridhar, 2015).
Curcumin Derivatives: Biological Activities
The synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, which shares a structural motif with tetrahydropyrimidines, were reviewed. These derivatives exhibit enhanced biological properties, indicating the potential for developing novel therapeutic agents with improved efficacy (Omidi & Kakanejadifard, 2020).
Furan Derivatives from Plant Biomass
The conversion of plant biomass into furan derivatives, including those structurally related to tetrahydropyrimidines, has been explored for their applications in producing sustainable polymers, materials, and fuels. This research highlights the significance of such derivatives in transitioning to a bio-based chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Oxyfunctionalization and Catalysis
Studies on the oxyfunctionalization of CH_2-groups activated by adjacent three-membered rings and the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine derivatives underscore the utility of such chemical transformations in medicinal chemistry and drug development. These works provide insights into synthetic methodologies and catalysis, relevant for the development of novel compounds with potential pharmaceutical applications (Sedenkova et al., 2018; Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
3-cyclopropyl-6-(methoxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-5-6-4-8(12)11(7-2-3-7)9(13)10-6/h4,7H,2-3,5H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOPJXHFAIRNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




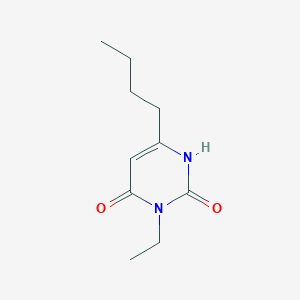
![[1-(Thian-4-yl)piperidin-3-yl]methanol](/img/structure/B1482735.png)
